1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid
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Overview
Description
1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H10N2O3 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 1-methylpyrazol-4-yl group
Preparation Methods
The synthesis of 1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the 1-Methylpyrazol-4-yl group: This can be achieved through the reaction of 4-chloropyrazole with methylamine under appropriate conditions.
Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1-Methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Methylpyrazole-4-boronic acid: This compound has a similar pyrazole ring but differs in the presence of a boronic acid group instead of a carboxylic acid group.
1-Methylpyrazole-4-carboxylic acid: This compound is similar but lacks the cyclopropane ring.
Cyclopropane-1-carboxylic acid: This compound has a cyclopropane ring and a carboxylic acid group but lacks the pyrazole ring.
The uniqueness of this compound lies in its combination of a cyclopropane ring, a carboxylic acid group, and a 1-methylpyrazol-4-yl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)oxycyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-10-5-6(4-9-10)13-8(2-3-8)7(11)12/h4-5H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXULYKQYWONJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OC2(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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